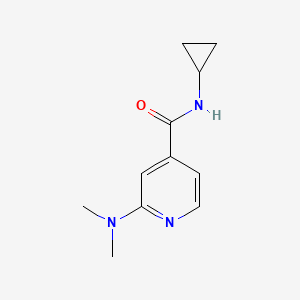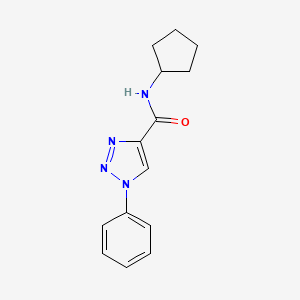
N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as CP-1, is a small molecule compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. CP-1 is a triazole-based compound that has been synthesized using various methods and has shown promising results in several studies.
Mecanismo De Acción
N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide inhibits the activity of certain enzymes by binding to their active sites, thereby preventing them from carrying out their normal functions. N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of the proteasome, leading to the accumulation of proteins in cells and ultimately leading to cell death. N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to induce apoptosis, a programmed cell death process, in cancer cells.
Biochemical and Physiological Effects:
N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of proteasome activity, induction of apoptosis, and anti-cancer properties. N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Furthermore, N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments, including its small size, which allows it to penetrate cells easily. N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is also stable and can be synthesized in large quantities, making it suitable for various applications. However, N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has limitations, including its limited solubility in water, which can make it difficult to use in certain experiments. Furthermore, N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can have off-target effects, which can affect the interpretation of results.
Direcciones Futuras
N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several potential future directions, including its use as a chemical probe to study the function of certain proteins and enzymes in cells. N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can also be modified to improve its solubility and specificity, making it more suitable for various applications. Furthermore, N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be used in combination with other compounds to enhance its therapeutic effects and reduce its side effects. Overall, N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has shown promising results in several studies and has the potential to be a valuable tool in various fields of scientific research.
Métodos De Síntesis
N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be synthesized using various methods, including the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide and an alkyne to form a triazole ring. Another method involves the reaction of a cyclopentyl amine with a phenyl isocyanate, followed by the reaction with a propargyl alcohol to form N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide. The synthesis of N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been optimized to improve the yield and purity of the compound, making it suitable for various applications.
Aplicaciones Científicas De Investigación
N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has shown potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and chemical biology. N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of certain enzymes, including the proteasome, which is involved in protein degradation. N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to have anti-cancer properties, making it a potential candidate for cancer therapy. Furthermore, N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been used as a chemical probe to study the function of certain proteins and enzymes in cells.
Propiedades
IUPAC Name |
N-cyclopentyl-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14(15-11-6-4-5-7-11)13-10-18(17-16-13)12-8-2-1-3-9-12/h1-3,8-11H,4-7H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCXDXZYJITNFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CN(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Furan-2-yl)quinolin-4-yl]-morpholin-4-ylmethanone](/img/structure/B7558387.png)
![4-({[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B7558388.png)
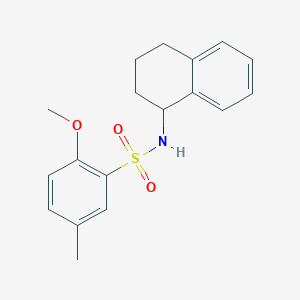
![N-[1-(3-bromophenyl)ethyl]methanesulfonamide](/img/structure/B7558403.png)
![(E)-N-[1-(3-bromophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B7558406.png)

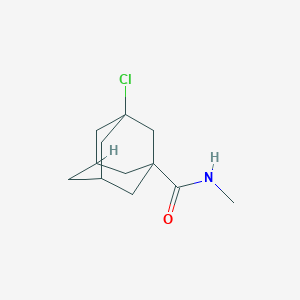
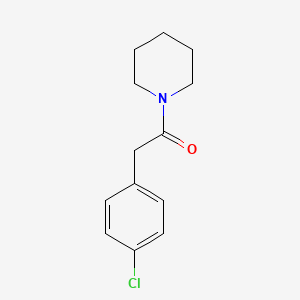
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoate](/img/structure/B7558428.png)
![N-{2-[2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-oxoquinazolin-3(4H)-yl]ethyl}acetamide](/img/structure/B7558430.png)
![N-(2-oxoazepan-3-yl)-2-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7558435.png)
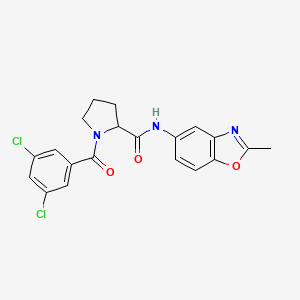
![1-(2,5-dichlorobenzoyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7558445.png)
